Trimethylsilyl trifluoromethanesulfonate
Overview
Description
Trimethylsilyl trifluoromethanesulfonate is an organosilicon compound with the formula (CH3)3SiO3SCF3. It is a colorless, moisture-sensitive liquid primarily used to activate ketones and aldehydes in organic synthesis . This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an organosilicon compound . Its primary targets are ketones and aldehydes in organic synthesis . It is used to activate these compounds, enabling them to undergo further reactions .
Mode of Action
TMSOTf is highly electrophilic, making it more reactive than trimethylsilyl chloride . It is sensitive to hydrolysis, and its interaction with its targets often involves the replacement of a hydrogen atom with a trimethylsilyl group . For example, in the presence of an alcohol and a base such as triethylamine, TMSOTf can convert the alcohol into a silyl ether .
Biochemical Pathways
TMSOTf is involved in various biochemical pathways. One of its common uses is for the preparation of silyl enol ethers . It can also be used to install tert-alkyl groups on phosphine . Furthermore, it is a useful reagent for replacing metal-halogen bonds with a covalent M-O (SO2CF3) bond .
Pharmacokinetics
It’s worth noting that tmsotf is a colorless, moisture-sensitive liquid with a boiling point of 140 °C and a density of 1.225 g/mL .
Result of Action
The action of TMSOTf results in the formation of new compounds. For instance, it can convert alcohols into silyl ethers , or it can be used in the synthesis of silyl enol ethers from esters of α-diazoacetoacetic acid . It can also activate benzyl and allyl ethers for the alkylation of sulfides .
Action Environment
The action of TMSOTf is influenced by environmental factors. It is a moisture-sensitive compound, meaning it can react with water in the environment . This sensitivity can affect its stability and efficacy. It is also sensitive to heat, as indicated by its boiling point . Therefore, it should be stored and used under controlled conditions to maintain its reactivity and effectiveness.
Biochemical Analysis
Biochemical Properties
Trimethylsilyl trifluoromethanesulfonate is highly reactive, particularly towards nucleophiles . This makes it an excellent catalyst and reagent in various chemical reactions . It is far more electrophilic than trimethylsilyl chloride . Related to its tendency to hydrolyze, this compound is effective for silylation of alcohols .
Molecular Mechanism
This compound’s mechanism of action is primarily through its role as a silylating agent . It can transfer the trimethylsilyl group to various substrates, facilitating numerous chemical transformations . The presence of the triflate anion also contributes to the overall reactivity and stability of the compound .
Temporal Effects in Laboratory Settings
This compound is quite sensitive toward hydrolysis . Over time, it can react with water to form (CH3)3SiOH and HO3SCF3 . Therefore, it should be stored in a tightly sealed container, away from moisture and air .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl trifluoromethanesulfonate can be synthesized by reacting anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane. The reaction is typically carried out at temperatures between 10-30°C for 12 hours under an inert gas atmosphere. After the reaction, reduced pressure distillation is performed to collect the product at 125-135°C .
Industrial Production Methods
In industrial settings, the preparation method involves adding trifluoromethanesulfonate to a silylation reagent at a molar ratio of 1:1.5-4. The reaction is maintained at -15°C to 40°C, followed by rectification to collect the product at 135-145°C .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl trifluoromethanesulfonate undergoes various types of reactions, including:
Hydrolysis: It reacts with water to form trimethylsilanol and trifluoromethanesulfonic acid.
Silylation: It is effective for the silylation of alcohols, converting them into silyl ethers.
Carbonyl Activation: It activates carbonyl compounds, facilitating their conversion to enol ethers.
Common Reagents and Conditions
Common reagents used with this compound include triethylamine and 2,6-lutidine for silylation reactions . The reactions are typically carried out under mild, non-basic conditions.
Major Products
The major products formed from these reactions include silyl enol ethers, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Trimethylsilyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Similar in reactivity but less electrophilic than trimethylsilyl trifluoromethanesulfonate.
Triethylsilyl trifluoromethanesulfonate: Has similar reactivity but forms more stable silyl enol ethers compared to this compound.
Uniqueness
This compound is unique due to its high electrophilicity and ability to activate a wide range of substrates under mild conditions. Its stability and reactivity make it indispensable in modern organic synthesis .
Properties
IUPAC Name |
trimethylsilyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVLMFQEYACZNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067325 | |
Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27607-77-8 | |
Record name | Trimethylsilyl triflate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27607-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl triflate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027607778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanesulfonic acid, trifluoro-, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.136 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLSILYL TRIFLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z84V0CBH9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.